Aloxiprin

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Hydroxybenzoates - Salicylates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

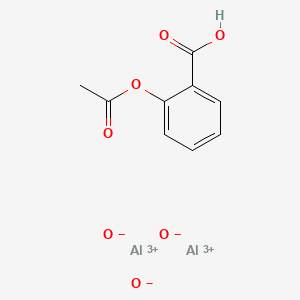

dialuminum;2-acetyloxybenzoic acid;oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4.2Al.3O/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;;;;;/h2-5H,1H3,(H,11,12);;;;;/q;2*+3;3*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCPYJZDGPQDRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.[O-2].[O-2].[O-2].[Al+3].[Al+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Al2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238044 |

Source

|

| Record name | Aloxiprin [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9014-67-9 |

Source

|

| Record name | Aloxiprin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009014679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aloxiprin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13509 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aloxiprin [INN:BAN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALOXIPRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QT214X4XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Aloxiprin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloxiprin, a chemical conjugate of aspirin and aluminum hydroxide, is an anti-inflammatory, antipyretic, and analgesic agent.[1] It is designed to mitigate the gastrointestinal side effects commonly associated with aspirin by leveraging the antacid properties of aluminum hydroxide.[2][3][4] This technical guide provides a comprehensive overview of the synthesis of a common form of this compound, mono-hydroxy aluminum di-acetylsalicylate, and the characterization of its active component, aspirin. Detailed experimental protocols for synthesis and characterization are provided, along with quantitative data and visualizations of key pathways and workflows to support researchers and drug development professionals.

Synthesis of this compound (Mono-hydroxy Aluminum di-acetylsalicylate)

The primary route for synthesizing this compound involves the reaction of an aluminum alcoholate, such as aluminum isopropoxide, with acetylsalicylic acid (aspirin).[2][5] This method is favored for producing a substantially pure product.[6]

Synthesis of Aluminum Isopropoxide Precursor

Should commercial aluminum isopropoxide be unavailable, it can be synthesized from aluminum foil.

Experimental Protocol:

-

Cut aluminum foil into small pieces and place them in a round-bottom flask.

-

Add isopropyl alcohol and a catalytic amount of mercuric chloride.

-

Set up a reflux condenser and heat the mixture to boiling in an oil bath.

-

To initiate the reaction, add a few drops of carbon tetrachloride through the condenser.

-

Continue to reflux until the aluminum foil has completely reacted and the solution appears blackish-gray, which typically takes 1-2 hours.

Synthesis of Mono-hydroxy Aluminum di-acetylsalicylate

This protocol details the reaction of aspirin with aluminum isopropoxide.

Experimental Protocol:

-

Dissolve 20.4 grams of aluminum isopropoxide in a suitable neutral organic solvent, such as isopropyl alcohol or toluene.[2][5]

-

In a separate vessel, prepare a solution of 36 grams of powdered or crystalline aspirin, also in isopropyl alcohol.[6]

-

Thoroughly mix the two solutions with vigorous stirring.[6]

-

Gradually add a small amount of water to the mixture while continuing to stir. This will induce the precipitation of mono-hydroxy aluminum di-acetylsalicylate as a white solid.[2][6]

-

Collect the precipitate by filtration.

-

Wash the filtered solid with a small amount of cold isopropyl alcohol and then with ether to remove any unreacted precursors.

-

Dry the final product. The resulting compound is a stable, white powder.[6]

Characterization of the Active Component: Aspirin

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) to be analyzed in a liquid cell.

-

Acquire the IR spectrum using an FTIR spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

Quantitative Data for Aspirin:

| Vibration | Position (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3000 - 2500 | Broad, Variable |

| C-H Stretch (Aromatic) | ~3030 | Variable |

| C-H Stretch (Alkyl) | 2950 - 2850 | Medium or Strong |

| C=O Stretch (Ester) | 1750 - 1735 | Strong |

| C=O Stretch (Carboxylic Acid) | 1780 - 1710 | Strong |

| C=C Bending (Aromatic) | 1700 - 1500 | Medium |

| C-O Stretch | 1320 - 1000 | Strong |

Data compiled from standard IR absorption tables.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

Quantitative Data for Aspirin:

¹H NMR Chemical Shifts (in CDCl₃): [9]

| Proton | Chemical Shift (ppm) | Multiplicity |

| -COOH | ~11.77 | Broad Singlet |

| Aromatic CH | 7.0 - 8.2 | Multiplets |

| -CH₃ | ~2.36 | Singlet |

¹³C NMR Chemical Shifts (in CDCl₃): [10]

| Carbon | Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 170 - 185 |

| C=O (Ester) | 170 - 185 |

| Aromatic C | 125 - 150 |

| -CH₃ | 20 - 30 |

Data compiled from typical chemical shift ranges and literature.[9][10]

Thermal Analysis

Experimental Protocol (TGA/DSC):

-

Accurately weigh a small amount of the sample into an appropriate pan (e.g., aluminum).

-

Place the sample pan and a reference pan into the thermal analyzer.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.[11]

-

Record the weight loss as a function of temperature (TGA) and the differential heat flow (DSC).

Quantitative Data for Aspirin:

| Thermal Event | Temperature (°C) | Observation |

| Melting Point | ~135 - 144 | Endothermic peak in DSC |

| Decomposition | > ~150 | Onset of weight loss in TGA |

Data compiled from thermal analysis studies of aspirin.[12][13]

Mechanism of Action and Signaling Pathway

This compound functions as a prodrug of aspirin.[2] Following oral administration, it undergoes hydrolysis in the gastrointestinal tract, releasing aspirin and aluminum hydroxide.[7] The aluminum hydroxide acts as an antacid, neutralizing stomach acid and potentially reducing gastric irritation.[10] The released aspirin is absorbed and exerts its therapeutic effects by irreversibly inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10] This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes, which are mediators of inflammation, pain, and platelet aggregation.[10]

Caption: Logical flow of this compound's dual-component action.

Caption: this compound's inhibitory effect on the COX pathway.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound involves several key stages, from the preparation of precursors to the final analysis of the product's active component.

Caption: Experimental workflow for this compound synthesis and characterization.

References

- 1. medkoo.com [medkoo.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Aluminium acetylsalicylate () for sale [vulcanchem.com]

- 5. This compound | 9014-67-9 | Benchchem [benchchem.com]

- 6. US2959606A - Production of aluminum acetylsalicylate - Google Patents [patents.google.com]

- 7. Evaluation of the binding properties of drugs to albumin from DSC thermograms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. elixirpublishers.com [elixirpublishers.com]

- 9. NMR Spectrum of Aspirin | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Acetylsalicylic acid(50-78-2) 13C NMR spectrum [chemicalbook.com]

- 11. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. researchgate.net [researchgate.net]

The Dual-Faceted Mechanism of Aloxiprin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloxiprin, a compound of aluminum hydroxide and aspirin, offers a dual mechanism of action that combines the well-established anti-inflammatory, analgesic, antipyretic, and antiplatelet effects of aspirin with the gastroprotective properties of an antacid. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its molecular targets, biochemical pathways, and the experimental methodologies used to characterize its activity. Quantitative data for its active component, aspirin, are summarized, and key signaling and experimental workflows are visualized to support researchers and drug development professionals.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) designed to deliver the therapeutic benefits of aspirin while mitigating the common gastrointestinal side effects associated with its use.[1][2] Chemically, it is a compound of aluminum hydroxide and acetylsalicylic acid (aspirin).[1][2] Upon oral administration, this compound is hydrolyzed in the gastrointestinal tract, releasing aspirin and aluminum ions.[1][3] The therapeutic effects are mediated by aspirin, while the aluminum hydroxide acts locally as an antacid.[1][3]

Core Mechanism of Action: A Dual Approach

The mechanism of action of this compound is twofold, addressing both the therapeutic targets of inflammation and pain, and the mitigation of gastric irritation.[1][4]

Systemic Anti-inflammatory and Antiplatelet Effects of Aspirin

The primary therapeutic action of this compound is driven by its active moiety, aspirin. Aspirin irreversibly inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[1][5]

The inhibition occurs through the covalent modification of the COX enzymes. Aspirin transfers its acetyl group to a serine residue (specifically Ser-530 in COX-1) within the active site of the enzyme.[3] This acetylation irreversibly blocks the binding of arachidonic acid to the catalytic site, thereby preventing the synthesis of its downstream products.[3]

-

COX-1 Inhibition : COX-1 is a constitutively expressed enzyme found in most tissues, including platelets and the gastric mucosa.[1][3] It plays a crucial role in synthesizing prostaglandins that protect the stomach lining and thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[1][3] The irreversible inhibition of platelet COX-1 is the basis for aspirin's long-lasting antiplatelet effect, which persists for the lifespan of the platelet (7-10 days).[3]

-

COX-2 Inhibition : COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[1][3] The inhibition of COX-2 is primarily responsible for the anti-inflammatory, analgesic, and antipyretic properties of aspirin.[3]

Local Gastroprotective Effect of Aluminum Hydroxide

The aluminum hydroxide component of this compound remains in the gastrointestinal tract and acts as an antacid.[1][4] It neutralizes gastric acid, thereby increasing the pH of the stomach.[3] This action helps to protect the gastric mucosa from the direct irritant effects of aspirin, reducing the risk of gastrointestinal side effects such as ulcers and bleeding.[1][4]

Signaling Pathways and Logical Workflow

The mechanism of this compound can be visualized through its effect on the arachidonic acid cascade and the logical flow of its dual-component action.

Quantitative Data

Specific quantitative pharmacokinetic and pharmacodynamic data for the this compound formulation are limited in publicly accessible literature.[3] The data presented below are for aspirin, the active component of this compound. It is important to note that the aluminum hydroxide in this compound may alter the absorption profile of aspirin.[3]

Table 1: In Vitro COX Inhibition by Aspirin

| Enzyme | IC50 Value (µM) | IC50 Value (µg/mL) | Assay System |

| COX-1 | 3.57 | 0.64 | Human Articular Chondrocytes |

| COX-2 | 29.3 | 5.28 | Human Articular Chondrocytes |

| IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.[3] |

Table 2: Pharmacokinetic Parameters of Oral Aspirin (500 mg Dose)

| Parameter | Value | Unit | Notes |

| Cmax (Peak Plasma Concentration) | 4.84 | mg/L | Data for immediate-release oral aspirin.[3] |

| Tmax (Time to Peak Concentration) | 0.50 | hours | For immediate-release formulations.[3] |

| AUC0–∞ (Total Drug Exposure) | 5.12 | mg·hour/L | Data for immediate-release oral aspirin.[3] |

| Half-life (t½) | ~0.25 | hours | Aspirin is rapidly hydrolyzed to salicylate.[3] |

| Metabolite Half-life (Salicylate) | 2-3 | hours | At low doses; increases with higher doses due to saturable metabolism.[3] |

| Bioavailability | ~70 | % | Refers to intact acetylsalicylic acid reaching systemic circulation due to first-pass hydrolysis.[3] |

Table 3: Clinical Efficacy of this compound in Rheumatoid Arthritis

| Study | Comparator | Patient Population | Key Finding |

| Wright, 1976[4] | Micro-encapsulated aspirin | 33 outpatients with rheumatoid arthritis | Both preparations improved clinical status; the difference in response was not statistically significant. |

Experimental Protocols

Characterizing the mechanism of action of this compound involves assays to determine its effect on COX enzyme activity and platelet function.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX activity assay kits.

Objective: To determine the IC50 of the test compound (aspirin released from this compound) for COX-1 and COX-2.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

COX Cofactor

-

Fluorometric Probe

-

Arachidonic Acid (substrate)

-

Test compound (aspirin) dissolved in DMSO

-

96-well black microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Methodology:

-

Reagent Preparation: Prepare working solutions of COX enzymes, cofactors, probe, and arachidonic acid in COX Assay Buffer as per the manufacturer's instructions. Prepare serial dilutions of aspirin (e.g., from 0.01 µM to 1000 µM) in DMSO.

-

Assay Setup: To each well of the 96-well plate, add the appropriate reagents for enzyme control, inhibitor control, and test samples.

-

Pre-incubation: Pre-incubate the plate at 25°C for 15 minutes, protected from light.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Measurement: Immediately begin measuring the fluorescence intensity at an excitation of 535 nm and an emission of 587 nm in kinetic mode for 10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (slope) for each well.

-

Determine the percentage of inhibition for each aspirin concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the aspirin concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Protocol: In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol is based on the gold standard method for assessing platelet function.[6]

Objective: To quantify the inhibitory effect of aspirin (from this compound) on platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human whole blood in 3.2% sodium citrate tubes

-

Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Platelet agonists: Arachidonic Acid (AA), Adenosine Diphosphate (ADP), Collagen

-

Light Transmission Aggregometer

-

Test compound (aspirin) or vehicle control

Methodology:

-

PRP and PPP Preparation:

-

Instrument Calibration: Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.[6]

-

Assay Procedure:

-

Pipette a defined volume of PRP into a siliconized glass cuvette with a stir bar and place it in the heating block (37°C) of the aggregometer.

-

Add the aspirin solution (at the desired concentration) or vehicle and incubate for a set period (e.g., 5 minutes).[6]

-

Add an agonist (e.g., arachidonic acid) to the cuvette to initiate aggregation.

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of aggregation for the aspirin-treated sample compared to the vehicle control.

-

The concentration of aspirin that inhibits 50% of the maximal aggregation is the IC50 value for that specific agonist.

-

Conclusion

The mechanism of action of this compound is a well-defined, dual-faceted process. Its therapeutic efficacy is driven by the irreversible inhibition of COX-1 and COX-2 enzymes by its aspirin component, leading to a potent reduction in the synthesis of prostaglandins and thromboxanes.[3] This accounts for its anti-inflammatory, analgesic, and antiplatelet effects. Concurrently, its aluminum hydroxide component provides a crucial gastroprotective benefit by neutralizing stomach acid, thereby improving the safety profile compared to standard aspirin.[1][4] The quantitative data for aspirin's COX inhibition and pharmacokinetics provide a solid foundation for understanding the activity of this compound, while established in vitro and in vivo experimental protocols allow for its continued characterization and comparison with other anti-inflammatory agents.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Micro-encapsulated aspirin (Levius) compared with this compound (Palaprin Forte) in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. Testing platelet aggregation activity [protocols.io]

Aloxiprin: A Comprehensive Technical Guide on its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloxiprin, a chemical conjugate of aluminum hydroxide and acetylsalicylic acid, is a non-steroidal anti-inflammatory drug (NSAID) designed to deliver the therapeutic benefits of aspirin while mitigating its associated gastrointestinal side effects. This technical guide provides an in-depth review of the pharmacokinetics and pharmacodynamics of this compound. The document elucidates its mechanism of action, absorption, distribution, metabolism, and excretion, with a focus on its active moiety, salicylic acid. Quantitative data are presented in structured tables, and key physiological pathways and experimental workflows are visualized through detailed diagrams. Furthermore, this guide outlines established experimental protocols for the quantification of its active metabolites and the assessment of its enzymatic inhibition, serving as a vital resource for professionals in pharmaceutical research and development.

Introduction

This compound is a pharmaceutical agent that combines the anti-inflammatory, analgesic, antipyretic, and antiplatelet properties of aspirin (acetylsalicylic acid) with the gastroprotective effects of aluminum hydroxide.[1][2][3] The fundamental principle behind this formulation is to leverage the therapeutic efficacy of aspirin while reducing the incidence of gastric irritation, a common adverse effect stemming from the acidic nature of acetylsalicylic acid and its inhibition of protective prostaglandins in the gastric mucosa.[1][3] Upon oral administration, this compound dissociates in the gastrointestinal tract, releasing acetylsalicylic acid for systemic absorption and aluminum hydroxide which acts locally as an antacid.[2][4] This dual-action mechanism makes this compound a subject of interest for applications requiring long-term aspirin therapy.

Pharmacodynamics

The pharmacodynamic effects of this compound are mediated by its active component, acetylsalicylic acid.

Mechanism of Action: Cyclooxygenase (COX) Inhibition

The primary mechanism of action of this compound is the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, by acetylsalicylic acid.[2][3][5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins and thromboxanes, which are key mediators of inflammation, pain, fever, and platelet aggregation.[3][5]

-

COX-1 Inhibition: Constitutively expressed in most tissues, COX-1 plays a crucial role in maintaining the integrity of the stomach lining and in the synthesis of thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[2] The irreversible inhibition of platelet COX-1 is the basis for aspirin's long-lasting antiplatelet effect.[2]

-

COX-2 Inhibition: This isoform is typically induced at sites of inflammation.[2] Its inhibition is responsible for the anti-inflammatory, analgesic, and antipyretic properties of this compound.[2]

The inhibition process involves the transfer of the acetyl group from acetylsalicylic acid to a serine residue within the active site of the COX enzymes, which irreversibly blocks the binding of arachidonic acid.[2]

Figure 1: this compound's inhibitory effect on the COX pathway.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by the absorption of its active moiety, acetylsalicylic acid, and its subsequent metabolism to salicylic acid. The aluminum hydroxide component may influence the absorption profile. Studies suggest that co-administration of antacids can alter the Cmax of aspirin, potentially by increasing gastric pH and accelerating tablet dissolution.[2] However, some research indicates that an aluminum derivative of aspirin may have a lower absorption rate constant.[6]

Absorption

Following oral administration, this compound dissociates, and the released acetylsalicylic acid is absorbed from the stomach and upper small intestine.[1] The presence of aluminum hydroxide is intended to buffer the gastric environment, potentially influencing the rate and extent of absorption. Comparative studies suggest that aluminum acetylsalicylate may have a lower and slower absorption compared to standard aspirin, resulting in a lower peak plasma concentration (Cmax) and a longer time to reach peak concentration (Tmax).[7]

Distribution

Once absorbed, acetylsalicylic acid is rapidly hydrolyzed to salicylic acid. Salicylate is distributed throughout the body tissues and fluids. The apparent volume of distribution for salicylate ranges from 0.1 to 0.2 L/kg.[1][5] Both aspirin and salicylic acid are bound to serum proteins, primarily albumin.[4] The protein binding of salicylate is concentration-dependent and is approximately 50-80%.[1]

Metabolism

Aspirin is a prodrug that is rapidly metabolized to its active form, salicylic acid.[3] This conversion occurs in the gastrointestinal mucosa, blood, and liver.[3] Salicylic acid is then further metabolized in the liver primarily through conjugation with glycine to form salicyluric acid and with glucuronic acid to form salicyl phenolic glucuronide and salicylic acyl glucuronide.[1][7] A smaller fraction is oxidized to gentisic acid and other minor metabolites.[1][6] The formation of salicyluric acid and salicyl phenolic glucuronide is a saturable process, leading to non-linear, dose-dependent elimination kinetics.[8]

Figure 2: Metabolic pathway of this compound's active component.

Excretion

The metabolites of salicylic acid, along with a small amount of unchanged salicylic acid, are primarily excreted by the kidneys.[1] The renal excretion of salicylic acid is pH-dependent; alkaline urine increases its clearance.[8][9] At therapeutic doses, the elimination half-life of salicylate is approximately 2-3 hours, but it can increase significantly to 15-30 hours with higher doses due to the saturation of metabolic pathways.[1]

Pharmacokinetic Data

Specific quantitative pharmacokinetic data for this compound are limited in publicly available literature.[2] The following tables provide a qualitative comparison between this compound and acetylsalicylic acid, and a summary of the pharmacokinetic parameters for aspirin and its active metabolite, salicylic acid.

Table 1: Qualitative Pharmacokinetic Comparison

| Parameter | Aluminum Acetylsalicylate (this compound) | Acetylsalicylic Acid (Plain Tablet) | Key Observations |

| Bioavailability | Lower | Higher | The slow release of aspirin from the aluminum complex may reduce bioavailability.[7] |

| Cmax | Generally lower | Generally higher | Suggests a slower rate and potentially reduced extent of absorption.[7] |

| Tmax | Generally longer | Shorter (approx. 0.5-1 hour) | Indicates a delayed absorption profile.[7][10] |

Table 2: Pharmacokinetic Parameters of Aspirin and Salicylic Acid

| Parameter | Aspirin (Acetylsalicylic Acid) | Salicylate (Salicylic Acid) | Reference |

| Oral Bioavailability | ~50-70% | - | [2][11] |

| Time to Peak (Tmax) | ~1 hour (plain tablet) | 1-2 hours | [10][11] |

| Half-life (t½) | ~20 minutes | 2-3 hours (low doses), 15-30 hours (high doses) | [1][11] |

| Volume of Distribution (Vd) | 0.1-0.2 L/kg | 0.1-0.2 L/kg | [1][5] |

| Plasma Protein Binding | ~58% | 50-80% (concentration-dependent) | [1][2] |

| Primary Route of Elimination | Rapidly metabolized | Hepatic metabolism followed by renal excretion | [1][3] |

Experimental Protocols

Quantification of Salicylic Acid in Human Plasma by HPLC-UV

This section outlines a typical high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection method for the simultaneous determination of aspirin and its primary metabolite, salicylic acid, in human plasma.

Figure 3: Workflow for HPLC-UV quantification of aspirin and salicylic acid.

Methodology:

-

Blood Sample Collection and Plasma Separation:

-

Collect blood samples into chilled tubes containing a suitable anticoagulant (e.g., fluoride).

-

Centrifuge the blood samples to separate the plasma.

-

-

Sample Preparation:

-

Acidify a known volume of plasma (e.g., 200 µL) to stabilize the analytes.

-

-

HPLC System and Conditions:

-

System: A column-switching liquid chromatography system is employed for on-line solid-phase extraction.

-

Extraction Column: A C18 pre-column.

-

Analytical Column: A C8 column (e.g., Nucleosil, 5 µm, 250 mm x 4.6 mm).

-

Mobile Phase: A mixture such as water-methanol-acetonitrile-orthophosphoric acid (e.g., 650:200:150:1 v/v/v/v).

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 225 nm.

-

-

Procedure:

-

Inject the acidified plasma sample directly onto the HPLC system.

-

Wash the C18 extraction column with acidified water for a set period (e.g., 2 minutes) to remove interfering substances.

-

Back-flush the retained aspirin and salicylic acid from the extraction column onto the analytical column using the mobile phase.

-

Perform chromatographic separation on the analytical column.

-

Quantify the analytes by measuring their UV absorbance at 225 nm.

-

-

Calibration and Quantification:

-

Prepare calibration standards of known concentrations of aspirin and salicylic acid in blank plasma.

-

Construct a calibration curve by plotting the peak area against the concentration.

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak areas from the calibration curve.

-

This method allows for the direct injection of plasma samples, minimizing sample handling and improving reproducibility.[12]

Cyclooxygenase (COX) Activity Assay

This protocol describes a fluorometric assay to measure the peroxidase activity of COX enzymes, which is indicative of their overall activity.

Principle:

The peroxidase activity of COX is measured by monitoring the fluorescence generated from the oxidation of a probe in the presence of arachidonic acid. The kit typically includes specific inhibitors for COX-1 and COX-2 to differentiate their respective activities.

Methodology:

-

Sample Preparation:

-

Cell Lysate: Wash cells with PBS, resuspend in lysis buffer containing a protease inhibitor cocktail, and centrifuge to collect the supernatant.

-

Tissue Homogenate: Perfuse tissue with PBS, homogenize in lysis buffer with a protease inhibitor cocktail, and centrifuge to obtain the supernatant.

-

-

Assay Procedure:

-

Prepare a reaction mix containing COX assay buffer, a COX probe, and a COX cofactor.

-

For each sample, prepare parallel wells in a 96-well plate. To one well, add a vehicle control (e.g., DMSO), and to the other, add a specific COX-1 or COX-2 inhibitor.

-

Add the prepared reaction mix to each well.

-

For a positive control, use the provided COX-1 positive control enzyme.

-

Initiate the reaction by adding an arachidonic acid solution to all wells.

-

Measure the fluorescence in a kinetic mode (e.g., Ex/Em = 535/587 nm) at room temperature for a specified duration (e.g., 30 minutes).

-

-

Data Analysis:

-

Calculate the rate of increase in fluorescence for each well.

-

The total COX activity is determined from the well with the vehicle control.

-

The activity of COX-1 or COX-2 can be calculated by subtracting the activity in the presence of the specific inhibitor from the total activity.

-

Conclusion

This compound represents a strategic formulation designed to harness the well-established therapeutic effects of aspirin while enhancing its gastrointestinal safety profile through the inclusion of aluminum hydroxide. Its pharmacodynamics are dictated by the irreversible inhibition of COX-1 and COX-2 enzymes by its active component, acetylsalicylic acid. The pharmacokinetic profile of this compound is characterized by a potentially slower and reduced absorption of acetylsalicylic acid compared to standard aspirin formulations, leading to its rapid hydrolysis to the systemically active salicylic acid. The metabolism and excretion of salicylic acid are dose-dependent and primarily occur via hepatic conjugation and renal clearance. A thorough understanding of these pharmacokinetic and pharmacodynamic principles, supported by robust experimental methodologies as outlined in this guide, is crucial for the continued research, development, and optimal clinical application of this compound and related salicylate-based therapeutics.

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. Protein binding of aspirin and salicylate measured by in vivo ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aspirin – Pharmacokinetics [sepia2.unil.ch]

- 4. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 5. publications.aap.org [publications.aap.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Aromatic Hydroxylation of Salicylic Acid and Aspirin by Human Cytochromes P450 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. Variability in the Responsiveness to Low-Dose Aspirin: Pharmacological and Disease-Related Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of aspirin and salicylic acid in human plasma by column-switching liquid chromatography using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

Aloxiprin's Effect on Prostaglandin Synthesis: A Technical Guide for Researchers

Abstract: Aloxiprin, a polymeric condensate of aluminium oxide and aspirin, functions as a non-steroidal anti-inflammatory drug (NSAID). Its therapeutic effects are mediated through its active component, aspirin, which non-selectively and irreversibly inhibits cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis. This technical guide provides an in-depth examination of this compound's mechanism of action, presents quantitative data on its inhibitory effects, details relevant experimental protocols for its characterization, and includes mandatory visualizations of key pathways and workflows.

Introduction: The Role of this compound in Inflammation

This compound is a pharmaceutical agent designed to deliver the anti-inflammatory, analgesic, and antipyretic benefits of aspirin while mitigating its common gastrointestinal side effects.[1][2][3] The integrated aluminium hydroxide component acts as an antacid, buffering stomach acid.[4] The core therapeutic action of this compound stems from aspirin's ability to suppress the production of prostaglandins, which are key lipid mediators of inflammation, pain, and fever.[5][6]

Prostaglandin synthesis is initiated by the release of arachidonic acid from cell membrane phospholipids. The cyclooxygenase (COX) enzymes, existing as two primary isoforms (COX-1 and COX-2), then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[7][8] COX-1 is a constitutively expressed enzyme involved in homeostatic functions, including the production of prostaglandins that protect the gastric mucosa. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[5] The inhibition of COX-2 is responsible for the desired anti-inflammatory effects of NSAIDs, while the concurrent inhibition of COX-1 is linked to gastrointestinal toxicity.[6]

Core Mechanism of Action: Irreversible COX Inhibition

Upon administration, this compound is hydrolyzed, releasing acetylsalicylic acid (aspirin).[5] Aspirin exerts its effect by irreversibly inactivating both COX-1 and COX-2 enzymes. This is achieved through the covalent modification of the enzyme's active site. Aspirin transfers its acetyl group to a specific serine residue (Ser-530 in COX-1), which physically blocks the binding of the natural substrate, arachidonic acid, to the catalytic site.[5] This irreversible inhibition prevents the synthesis of PGH2, thereby halting the production of all downstream pro-inflammatory prostaglandins.[5]

Caption: The prostaglandin synthesis pathway and the inhibitory site of this compound's active component.

Quantitative Data: COX Inhibition Potency

The potency of NSAIDs is quantified by their 50% inhibitory concentration (IC50). It is crucial to note that reported IC50 values can vary significantly based on the assay system used (e.g., purified enzymes vs. whole blood assays), substrate concentration, and other experimental conditions. The human whole blood assay is considered a clinically relevant model as it accounts for drug binding to plasma proteins. Aspirin generally demonstrates a preference for inhibiting COX-1 over COX-2.

Table 1: Comparative IC50 Values of Aspirin and Other NSAIDs in Human Whole Blood Assays

| Drug | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (IC50 COX-2 / IC50 COX-1) |

| Aspirin | ~4.9 | ~21.0 | ~4.3 |

| Ibuprofen | 12 | 80 | 6.7 |

| Diclofenac | 0.076 | 0.026 | 0.34 |

| Celecoxib | 82 | 6.8 | 0.08 |

Note: Data compiled from multiple sources for comparison; absolute values may differ between studies. The selectivity ratio is calculated here as COX-2/COX-1 to show preference; a value >1 indicates COX-1 preference. Some literature presents this as a COX-1/COX-2 ratio.[1][5]

Experimental Protocols: Human Whole Blood Assay

The human whole blood assay is a standard ex vivo method to determine the COX-1 and COX-2 inhibitory activity of NSAIDs in a physiologically relevant environment.

Objective

To determine the IC50 values of a test compound (e.g., aspirin) for COX-1 and COX-2 in human whole blood.

COX-1 Inhibition Assay (Thromboxane B2 Measurement)

-

Blood Collection: Collect fresh venous blood from healthy, consenting volunteers who have not taken NSAIDs for at least two weeks. Anticoagulate the blood with heparin.

-

Incubation: Aliquot 1 mL samples of whole blood into microcentrifuge tubes. Add various concentrations of the test compound (dissolved in a suitable vehicle like DMSO) or vehicle control.

-

COX-1 Activation: Allow the blood to clot at 37°C for 1 hour. During this time, endogenous thrombin activates platelets, leading to robust COX-1-dependent synthesis of Thromboxane A2 (TXA2), which is rapidly hydrolyzed to its stable metabolite, Thromboxane B2 (TXB2).

-

Sample Processing: Stop the reaction by placing the tubes on ice and adding a COX inhibitor like indomethacin. Centrifuge at ~2000 x g for 15 minutes at 4°C to separate the serum.

-

Quantification: Measure the concentration of TXB2 in the serum using a validated Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Analysis: Calculate the percentage inhibition of TXB2 synthesis at each drug concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

COX-2 Inhibition Assay (Prostaglandin E2 Measurement)

-

Blood Collection: Use heparinized whole blood as described above.

-

Incubation with Inducer: Aliquot 1 mL samples of whole blood. Add various concentrations of the test compound or vehicle control.

-

COX-2 Induction: Add Lipopolysaccharide (LPS, 10 µg/mL) to each sample to induce the expression of COX-2 in monocytes.

-

Long Incubation: Incubate the samples for 24 hours at 37°C in a humidified incubator. This allows for maximal COX-2 expression and subsequent synthesis of Prostaglandin E2 (PGE2).

-

Sample Processing: Centrifuge the samples to separate the plasma.

-

Quantification: Measure the concentration of PGE2 in the plasma using a specific ELISA kit.

-

Analysis: Calculate the percentage inhibition and determine the IC50 value for COX-2 as described for the COX-1 assay.

References

- 1. pedworld.ch [pedworld.ch]

- 2. dvm360.com [dvm360.com]

- 3. benchchem.com [benchchem.com]

- 4. Coxibs interfere with the action of aspirin by binding tightly to one monomer of cyclooxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. ajmc.com [ajmc.com]

- 8. Limitation of the in vitro whole blood assay for predicting the COX selectivity of NSAIDs in clinical use - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Buffered Aspirin: A Technical History of Aloxiprin's Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical development of Aloxiprin, a therapeutic agent designed to deliver the established benefits of aspirin while mitigating its notable gastrointestinal side effects. This compound, a chemical combination of aluminum hydroxide and aspirin, emerged from the need for safer long-term salicylate therapy, particularly in the management of chronic inflammatory conditions such as rheumatoid arthritis.[1][2] This document details the early synthesis, preclinical and clinical evaluations, and the fundamental mechanism of action that defined this compound's role in the therapeutic landscape of its time.

Genesis and Early Synthesis

The development of this compound was a direct response to the well-documented gastrointestinal issues associated with aspirin (acetylsalicylic acid), including nausea, vomiting, and the risk of ulceration.[3] The core concept was to create a compound that would buffer the acidic nature of aspirin, thereby protecting the gastric mucosa.

The first detailed methods for producing aluminum acetylsalicylate in a substantially pure form were outlined in the mid-20th century. A 1960 patent granted to Lewis Howe Co. describes a novel process for its synthesis.[3] Prior methods were noted to have limited success.[3]

Patented Synthesis of Mono-hydroxy Aluminum Di-acetylsalicylate

The patented method involved the reaction of aspirin with an aluminum alcoholate, such as aluminum isopropylate, in the presence of a neutral organic solvent. The addition of a small amount of water would then precipitate the mono-hydroxy aluminum salt of aspirin.[3]

Experimental Protocol: Synthesis of this compound (circa 1960) [3]

-

Reaction Setup: 36 grams of powdered or crystalline aspirin are added to a solution of 20.4 grams of aluminum isopropylate dissolved in isopropyl alcohol.

-

Mixing: The mixture is stirred vigorously.

-

Precipitation: A small amount of water is added to the mixture to induce the precipitation of the mono-hydroxy aluminum salt of aspirin.

-

Isolation and Purification: The resulting precipitate is filtered, washed with alcohol, and subsequently dried.

The final product was described as a tasteless and stable compound, insoluble in water and many neutral organic solvents, which decomposes in acidic or alkaline environments.[3]

Preclinical Evaluation: In Vitro and In Vivo Studies

A pivotal 1963 study by Cummings, Martin, and Wiggins provided the first comprehensive look at the properties of this new aluminum derivative of acetylsalicylic acid.[4][5] Their research focused on the dissolution rate of this compound and its subsequent absorption and excretion in human subjects, comparing it directly with standard aspirin (Aspirin B.P.).

In Vitro Dissolution Studies

The researchers investigated the rate of solution of aspirin from this compound in buffer solutions ranging from pH 2 to 8.

Experimental Protocol: In Vitro Dissolution of this compound [4][5]

The exact protocol from the 1963 paper is not fully detailed in the available abstract. However, a typical dissolution study of that era would involve:

-

Apparatus: A rotating basket or paddle apparatus.

-

Dissolution Media: A series of buffer solutions with pH values ranging from 2 to 8 to simulate the conditions of the gastrointestinal tract.

-

Sampling: Aliquots of the dissolution medium would be withdrawn at predetermined time intervals.

-

Analysis: The concentration of dissolved salicylate in the samples would be determined, likely using spectrophotometric methods.

The study found that the dissolution rate of aspirin from this compound was lower than that of standard aspirin, particularly in the more acidic buffers.[4][5]

In Vivo Pharmacokinetic Studies

The in vivo studies in human subjects focused on the urinary excretion of salicylate following the administration of this compound compared to standard aspirin.

Experimental Protocol: Human Pharmacokinetic Study [4][5]

-

Subjects: Eleven human subjects were included in the study.

-

Dosing: Subjects received a dose of this compound and, on a separate occasion, a corresponding dose of standard aspirin.

-

Sample Collection: Urine samples were collected over a 24-hour period.

-

Analysis: The total amount of salicylate excreted in the urine was measured.

The results showed that the excretion of salicylate after this compound administration was more delayed compared to standard aspirin. However, there was little difference in the total amount of salicylate excreted over 24 hours, suggesting comparable overall absorption.[4][5]

Quantitative Data: Pharmacokinetics of this compound vs. Aspirin (1963) [4][5]

| Parameter | This compound | Aspirin B.P. | Note |

| Rate of Salicylate Excretion | More delayed | Faster | Suggests a slower dissolution and absorption rate for this compound. |

| Total 24-hour Salicylate Excretion | Little difference | Little difference | Indicates comparable total bioavailability over 24 hours. |

Clinical Development: Therapeutic Efficacy in Rheumatoid Arthritis

The primary therapeutic application for this compound was in the treatment of chronic inflammatory conditions like rheumatoid arthritis, where long-term aspirin therapy was common.[1] Clinical trials in the 1970s sought to evaluate its efficacy and compare it to other available anti-inflammatory agents.

Comparative Trial with Niflumic Acid (1975)

A double-blind, cross-over trial compared the effects of this compound (aluminium acetyl-salicylate) with niflumic acid in patients with rheumatoid arthritis.[6]

Experimental Protocol: this compound vs. Niflumic Acid in Rheumatoid Arthritis [6]

-

Study Design: Double-blind, cross-over trial.

-

Patient Population: Patients with progressive chronic rheumatoid arthritis.

-

Treatment Periods: Two-week treatment periods with alternating administration of this compound and niflumic acid.

-

Assessment Criteria:

-

Subjective: Pain intensity.

-

Objective: Lansbury's index (a composite score of disease activity).

-

Laboratory: Erythrocyte sedimentation rate (ESR) and uricaemia.

-

The study concluded that, with the exception of the articular index where niflumic acid showed a superior effect, there were no statistically significant differences between the two drugs in the other assessed criteria.[6]

Comparative Trial with Micro-encapsulated Aspirin (1976)

A randomized crossover trial compared this compound (marketed as Palaprin Forte) with a micro-encapsulated aspirin formulation (Levius) in outpatients with rheumatoid arthritis.[7]

Experimental Protocol: this compound vs. Micro-encapsulated Aspirin in Rheumatoid Arthritis [7]

-

Study Design: Randomized crossover trial.

-

Patient Population: Thirty-three hospital outpatients with rheumatoid arthritis.

-

Outcome Measures: Assessment of clinical status and functional status.

-

Side Effect Monitoring: Recording of adverse events.

Both preparations were found to improve the clinical status of the patients, with no significant difference in overall response. However, the micro-encapsulated aspirin was found to be significantly better in its effect on functional status. Notably, constipation was reported more frequently with this compound.[7]

Quantitative Data: Clinical Efficacy of this compound in Rheumatoid Arthritis

| Study (Year) | Comparator | Patient Population | Key Findings |

| Vojtisek et al. (1975)[6] | Niflumic Acid | Patients with progressive chronic rheumatoid arthritis | No statistically significant difference in pain intensity, Lansbury's index, ESR, or uricaemia. Niflumic acid was superior in improving the articular index. |

| Wright (1976)[7] | Micro-encapsulated Aspirin | 33 outpatients with rheumatoid arthritis | Both preparations improved clinical status. Micro-encapsulated aspirin was significantly better for functional status. Constipation was more common with this compound. |

Mechanism of Action and Signaling Pathways

This compound's mechanism of action is a dual-faceted process, combining the pharmacological effects of its two components: acetylsalicylic acid and aluminum hydroxide.[1][2]

Upon ingestion, this compound dissociates in the gastrointestinal tract, releasing aspirin and aluminum ions. The aspirin component then exerts its anti-inflammatory, analgesic, and antipyretic effects through the irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] This inhibition blocks the conversion of arachidonic acid into prostaglandins and thromboxanes, key mediators of inflammation, pain, and platelet aggregation.[1][2]

The aluminum hydroxide component acts as an antacid, neutralizing stomach acid and providing a protective buffer for the gastric mucosa, thereby aiming to reduce the gastrointestinal side effects commonly associated with aspirin.[2]

Diagram: this compound's Dual Mechanism of Action

Caption: Dual mechanism of this compound.

Diagram: Experimental Workflow for this compound Evaluation

Caption: Historical evaluation workflow of this compound.

Conclusion

The historical development of this compound represents a significant step in the evolution of anti-inflammatory therapeutics. It was born from a clear clinical need to improve the safety profile of aspirin, one of the most widely used drugs of its time. The early research, from its patented synthesis in the late 1950s and early 1960s to the clinical evaluations of the 1970s, demonstrates a systematic approach to drug development aimed at enhancing patient tolerance. While newer and more targeted anti-inflammatory agents have since been developed, the story of this compound serves as a valuable case study in formulation science and the ongoing effort to optimize the risk-benefit profile of therapeutic agents. The detailed protocols and quantitative data from these early studies provided the foundational knowledge for the clinical use of this buffered aspirin formulation.

References

- 1. researchgate.net [researchgate.net]

- 2. FACTORS INFLUENCING THE PLASMA SALICYLATE CONCENTRATION AND URINARY SALICYLATE EXCRETION AFTER ORAL DOSAGE WITH ASPIRIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Micro-encapsulated aspirin (Levius) compared with this compound (Palaprin Forte) in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Comparison of the effects of niflumic acid and this compound in patients with progressive chronic rheumatoid arthritis in a double blind trial] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. deepdyve.com [deepdyve.com]

- 6. Influence of in vitro test conditions on release of aspirin from commercial tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A trial of a phase-release aspirin preparation in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Aloxiprin: An In-depth Technical Guide to Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloxiprin, a chemical conjugate of aluminum hydroxide and acetylsalicylic acid, is designed to deliver the therapeutic benefits of aspirin while mitigating its gastrointestinal side effects. The stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, drawing upon available data for both the parent compound and its active moiety, acetylsalicylic acid (aspirin). Due to limited publicly available stability data specific to this compound, this guide leverages the extensive research on aspirin to infer potential degradation patterns.

Chemical and Physical Properties

This compound's stability is intrinsically linked to its chemical structure, which is a polymeric complex of aluminum, oxygen, and acetylsalicylate.

| Property | Value | Source |

| Chemical Name | aluminum 2-acetyloxybenzoate hydroxide | [1] |

| CAS Number | 9014-67-9 | [1] |

| Molecular Formula | C₉H₈Al₂O₇ | [1] |

| Molecular Weight | 282.12 g/mol | [1] |

| Appearance | Solid powder | [1] |

Stability Profile

This compound is reported to be stable for several weeks under ambient shipping conditions and has a shelf life of over two years when stored appropriately in a dry, dark environment at 0-4°C for short-term and -20°C for long-term storage.[1] The primary factor influencing its degradation is hydrolysis, which is highly dependent on pH and temperature.[2]

Degradation Pathways

The principal degradation pathway for this compound is hydrolysis of the ester linkage in the acetylsalicylate moiety and the dissociation of the aluminum complex. This process is catalyzed by both acidic and basic conditions.

Hydrolytic Degradation

The hydrolysis of this compound follows two distinct pathways depending on the pH of the environment.[2]

-

Acidic Conditions (pH < 3): In a highly acidic environment, such as the stomach, this compound dissociates to release aluminum ions (Al³⁺) and acetylsalicylic acid (aspirin). This process is accelerated at elevated temperatures (50–80°C).[2] The released aspirin is then subject to further hydrolysis.

-

Alkaline Conditions (pH > 9): Under alkaline conditions, this compound undergoes hydrolysis to yield aluminum hydroxide and salicylate ions.[2]

The primary degradation product of the active aspirin component is salicylic acid, formed through the hydrolysis of the ester group. This reaction follows pseudo-first-order kinetics.[3][4]

Oxidative and Photolytic Degradation

Quantitative Stability Data

Quantitative stability data for this compound is scarce in the public domain. The following tables summarize the available stability information for its active component, aspirin, under various stress conditions. This data can serve as a surrogate for predicting the behavior of this compound's active moiety upon its release.

Table 1: Hydrolytic Degradation of Aspirin

| Condition | Temperature (°C) | pH | Half-life (t½) | Primary Degradation Product | Reference(s) |

| Acidic Hydrolysis | 60 | 0.1 N HCl | - | Salicylic Acid | [5][7] |

| Basic Hydrolysis | 60 | 0.1 N NaOH | - | Salicylic Acid | [5][7] |

| Neutral Hydrolysis | 80 | Water | - | Salicylic Acid | [8] |

| Phosphate Buffer | 37 | 7.4 | 537.21 ± 8.42 hours | Salicylic Acid | [3][4] |

Table 2: Forced Degradation of Aspirin

| Stress Condition | Details | % Degradation (Aspirin) | Primary Degradation Product | Reference(s) |

| Oxidative | 3% H₂O₂ at room temperature for 3 hours | 15% | - | [7] |

| Thermal (Dry Heat) | 110°C for 5 hours | Negligible | - | [7] |

| Photolytic | UV light for 7 days | Significant | - | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of this compound. These protocols are based on established methods for aspirin and can be adapted for this compound.

Protocol 1: Stability-Indicating HPLC Method for this compound and its Degradation Products

Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the simultaneous determination of this compound (indirectly by measuring released aspirin), salicylic acid, and other potential degradation products.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

This compound reference standard

-

Acetylsalicylic acid reference standard

-

Salicylic acid reference standard

-

Acetonitrile (HPLC grade)

-

Sodium perchlorate buffer (pH 2.5)

-

Isopropyl alcohol (HPLC grade)

-

Water (HPLC grade)

Chromatographic Conditions:

-

Mobile Phase: Sodium perchlorate buffer (pH 2.5) : Acetonitrile : Isopropyl alcohol (85:14:1 v/v/v)[9]

-

Flow Rate: 1.5 mL/min[9]

-

Column Temperature: 30°C

-

Detection Wavelength: 275 nm[9]

-

Injection Volume: 20 µL

Sample Preparation:

-

Accurately weigh a portion of the this compound sample.

-

Dissolve the sample in a suitable diluent (e.g., a mixture of the mobile phase and a small amount of acid to ensure dissolution).

-

Dilute the solution to a known concentration with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantification limit (LOQ), and robustness.

Protocol 2: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish degradation pathways.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60°C for a specified duration.

-

Basic Hydrolysis: 0.1 N NaOH at 60°C for a specified duration.

-

Neutral Hydrolysis: Water at 80°C for a specified duration.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for a specified duration.

-

Thermal Degradation: Dry heat at 105°C for a specified duration.

-

Photolytic Degradation: Exposure to UV light (e.g., 200 Wh/m²) in a photostability chamber.

Procedure:

-

Prepare separate solutions/samples of this compound for each stress condition.

-

Expose the samples to the respective stress conditions for a predetermined time.

-

At specified time points, withdraw samples and neutralize or dilute them as necessary.

-

Analyze the samples using the validated stability-indicating HPLC method (Protocol 6.1).

-

Characterize any significant degradation products using techniques such as LC-MS and NMR.

Conclusion

The stability of this compound is primarily governed by its susceptibility to pH- and temperature-dependent hydrolysis, leading to the release of its active component, acetylsalicylic acid, and subsequent degradation to salicylic acid. While specific quantitative stability data and forced degradation studies on this compound are limited, the extensive knowledge of aspirin's degradation provides a strong foundation for understanding its stability profile. The experimental protocols outlined in this guide offer a robust framework for researchers and drug development professionals to conduct comprehensive stability assessments of this compound formulations, ensuring product quality, safety, and efficacy. Further research focusing specifically on the degradation kinetics and identification of unique degradation products of the this compound complex is warranted.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | 9014-67-9 | Benchchem [benchchem.com]

- 3. ptfarm.pl [ptfarm.pl]

- 4. pharmasm.com [pharmasm.com]

- 5. Isolation, identification, and synthesis of two oxidative degradation products of olanzapine (LY170053) in solid oral formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. mdpi.com [mdpi.com]

- 8. Identification of oxidative degradation impurities of olanzapine drug substance as well as drug product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The influence of pH and temperature on the degradation kinetics of 4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c] pyridine in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Bioavailability of Aspirin from Aloxiprin: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloxiprin, a chemical conjugate of aspirin and aluminum hydroxide, was developed to mitigate the gastrointestinal side effects commonly associated with aspirin use.[1][2][3] The formulation is designed to deliver aspirin for its anti-inflammatory, analgesic, antipyretic, and antiplatelet effects while the aluminum hydroxide component acts as an antacid to offer a gastroprotective effect.[1][2] The therapeutic efficacy of this compound is contingent upon the hydrolysis of the compound in the gastrointestinal tract, releasing acetylsalicylic acid (aspirin) for systemic absorption.[1] This technical guide provides an in-depth analysis of the bioavailability of aspirin from this compound formulations, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the underlying mechanisms and workflows.

Mechanism of Action and Hydrolysis

This compound is a polymeric condensation product of aluminum oxide and aspirin.[4] Its mechanism of action is predicated on the in vivo hydrolysis that liberates its active component, aspirin.[5] Once released, aspirin irreversibly inhibits cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the synthesis of prostaglandins and thromboxanes, which are key mediators of inflammation, pain, and platelet aggregation.[1][4] The aluminum hydroxide moiety, concurrently released, serves to neutralize gastric acid.[2]

Figure 1: this compound's dual-component mechanism of action.

Comparative Bioavailability of Aspirin

Specific quantitative pharmacokinetic data for this compound is limited in publicly accessible modern literature.[2] However, earlier studies and research on the co-administration of aspirin with aluminum hydroxide-containing antacids provide valuable insights into its bioavailability profile compared to standard aspirin formulations.

A key study by Kaniwa et al. (1981) found that the bioavailability of aspirin from an aspirin aluminum tablet was approximately 60% of that from a conventional aspirin tablet.[6] This was attributed to the slow release of aspirin from the aluminum complex.[6] Another study from 1963 by Cummings et al. noted a delayed excretion of salicylate from this compound compared to aspirin B.P., although the total amount of salicylate excreted over 24 hours was similar, suggesting a slower rate of absorption but comparable overall bioavailability of the salicylate metabolite.[7]

Studies on the co-administration of aspirin with antacids have shown varied effects. In healthy volunteers, an antacid administered 10 minutes before aspirin resulted in a significantly higher mean peak concentration (Cmax) of aspirin, with no significant differences in the time to reach peak concentration (Tmax) or the total drug exposure (AUC).[1] Conversely, in uremic patients, administering antacids two hours before aspirin significantly altered both Cmax and Tmax.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic data for a standard immediate-release oral aspirin formulation, which serves as a baseline for comparison, and the reported findings for aspirin administered with aluminum hydroxide or as an aluminum complex.

Table 1: Pharmacokinetic Parameters of Oral Aspirin (500 mg Dose) [2]

| Parameter | Value | Unit | Notes |

| Cmax (Peak Plasma Concentration) | 4.84 | mg/L | For immediate-release oral aspirin. |

| Tmax (Time to Peak Concentration) | 0.50 | hours | For immediate-release formulations. |

| AUC0–∞ (Total Drug Exposure) | 5.12 | mg·hour/L | Data for immediate-release oral aspirin. |

| Half-life (t½) | ~0.25 | hours | Aspirin is rapidly hydrolyzed to salicylate. |

| Metabolite Half-life (Salicylate) | 2-3 | hours | At low doses; increases with higher doses due to saturable metabolism. |

| Bioavailability | ~70% | % | Refers to intact acetylsalicylic acid reaching systemic circulation due to first-pass hydrolysis. |

Table 2: Comparative Bioavailability Findings for this compound and Aspirin with Antacid

| Formulation/Condition | Key Finding | Reference |

| Aspirin Aluminum Tablet vs. Aspirin Tablet | Bioavailability of aspirin from the aluminum complex was nearly 60% of that from a standard aspirin tablet. | [6] |

| This compound vs. Aspirin B.P. | Delayed excretion of salicylate, but little difference in the total amount excreted in 24 hours. | [7] |

| Aspirin with Antacid (Aluminium & Magnesium Hydroxide) - Healthy Volunteers | Significantly higher Cmax for aspirin; no significant difference in Tmax or AUC. | [1] |

| Aspirin with Antacid (Aluminum-Magnesium Hydroxide) - Uremic Patients | Simultaneous administration induced comparable changes in Cmax with no difference in other parameters. Administration 2 hours prior significantly altered Cmax and Tmax. | [3] |

Experimental Protocols

While a specific, detailed, and recent protocol for an this compound bioavailability study is not publicly available, a standard experimental design can be constructed based on common practices for evaluating the pharmacokinetics of oral aspirin formulations.

Representative Bioavailability Study Protocol

Objective: To compare the rate and extent of absorption of acetylsalicylic acid from an this compound formulation versus a standard immediate-release aspirin tablet in healthy adult volunteers.

Study Design: A randomized, open-label, two-period, two-sequence crossover study.

Participants: A cohort of healthy adult male and female volunteers (n=12-24), typically aged 18-45, with no history of hypersensitivity to salicylates or NSAIDs, and no clinically significant abnormalities as determined by medical history, physical examination, and laboratory tests.

Dosing Regimen:

-

Treatment A: Single oral dose of this compound (e.g., equivalent to 600 mg of aspirin).

-

Treatment B: Single oral dose of a commercially available immediate-release aspirin tablet (e.g., 600 mg).

-

A washout period of at least 7 days will separate the two treatment periods.

Procedure:

-

Subjects will fast overnight for at least 10 hours before drug administration.

-

A baseline blood sample will be collected.

-

Subjects will receive one of the two treatments with a standardized volume of water.

-

Serial blood samples will be collected at predefined time points (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant and an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis of aspirin.

-

Plasma will be separated by centrifugation and stored at -20°C or lower until analysis.

Bioanalytical Method:

-

Plasma concentrations of acetylsalicylic acid and its primary metabolite, salicylic acid, will be determined using a validated high-performance liquid chromatography (HPLC) method with UV or mass spectrometric detection.

Pharmacokinetic Analysis:

-

The following pharmacokinetic parameters will be calculated for both acetylsalicylic acid and salicylic acid using non-compartmental methods:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

-

AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.

-

t1/2: Elimination half-life.

-

Statistical Analysis:

-

Analysis of variance (ANOVA) will be performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values to assess for significant differences between the two formulations.

-

Bioequivalence will be determined if the 90% confidence intervals for the ratio of the geometric means of the test (this compound) to reference (aspirin tablet) for Cmax and AUC fall within the standard acceptance range (e.g., 80-125%).

Figure 2: Workflow of a typical bioavailability study.

Conclusion

The available evidence suggests that the bioavailability of aspirin from this compound is altered compared to standard immediate-release aspirin. The formulation appears to result in a slower absorption rate, as indicated by delayed salicylate excretion. Furthermore, a key study suggests that the extent of bioavailability may be reduced. The presence of aluminum hydroxide, while intended to be gastroprotective, introduces a complex variable that can influence the dissolution and absorption kinetics of aspirin. For drug development professionals, these characteristics are critical considerations. The delayed and potentially reduced absorption may affect the onset of analgesic or antiplatelet action, and the overall therapeutic equivalence to standard aspirin should not be assumed without robust, modern pharmacokinetic and pharmacodynamic studies. The provided experimental protocol outlines a standard methodology for conducting such a comparative bioavailability assessment.

References

- 1. The effect of antacid on aspirin pharmacokinetics in healthy Thai volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Influence of antacid administrations on aspirin absorption in patients with chronic renal failure on maintenance hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. The bioavailabilities of aspirin from an aspirin aluminum and an aspirin tablet and the effects of food and aluminum hydroxide gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Aloxiprin's Impact on Gastric Mucosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloxiprin, a chemical conjugate of aspirin and aluminum hydroxide, is designed to mitigate the well-documented gastrointestinal toxicity of acetylsalicylic acid. This technical guide provides an in-depth analysis of the impact of this compound on the gastric mucosa, drawing upon the established mechanisms of aspirin-induced gastric injury and the protective effects of aluminum-containing compounds. While direct quantitative clinical data on this compound is limited in publicly accessible literature, this guide synthesizes foundational knowledge to inform research and development. It details the biochemical pathways, presents expected quantitative outcomes in tabular format based on extensive aspirin research, outlines relevant experimental protocols, and provides visualizations of the key mechanisms of action.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs), particularly aspirin, are cornerstones in the management of pain, inflammation, and cardiovascular prophylaxis. However, their therapeutic benefits are often counterbalanced by a significant risk of gastrointestinal complications, ranging from mild irritation to severe ulceration and bleeding[1]. The primary mechanism of aspirin-induced gastric mucosal injury is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of gastroprotective prostaglandins[2][3][4][5][6]. This compound emerges as a strategic formulation aimed at delivering the therapeutic effects of aspirin while minimizing its gastric side effects through the inclusion of aluminum hydroxide, which acts as a local antacid and cytoprotectant[2].

Mechanism of Action

Aspirin-Component: Inhibition of Cyclooxygenase

The acetylsalicylic acid component of this compound irreversibly inhibits both COX-1 and COX-2 enzymes. COX-1 is constitutively expressed in the gastric mucosa and is responsible for the production of prostaglandins, such as PGE2 and PGI2, which play a vital role in maintaining mucosal integrity by:

-

Stimulating mucus and bicarbonate secretion.

-

Increasing mucosal blood flow.

-

Promoting epithelial cell proliferation and repair.

Inhibition of COX-1 by aspirin leads to a significant reduction in these protective prostaglandins, rendering the gastric mucosa susceptible to injury from endogenous factors like gastric acid and pepsin[3][4][5][6].

Aluminum Hydroxide Component: Gastric Mucosal Protection

The aluminum hydroxide in this compound confers gastroprotection through several mechanisms:

-

Acid Neutralization: It acts as an antacid, increasing the pH of the gastric lumen and thereby reducing the direct corrosive effect of hydrochloric acid on the gastric epithelium[2].

-

Stimulation of Protective Factors: Aluminum-containing antacids have been shown to stimulate the synthesis of endogenous prostaglandins, which can partially counteract the inhibitory effect of the aspirin component[2]. They may also enhance the gastric mucosal barrier by interacting with gastric mucus[2].

-

Cytoprotection: This refers to the ability to protect the gastric mucosa independently of acid neutralization. It is thought to involve the stimulation of local defense mechanisms.

Quantitative Data Summary

Table 1: Expected Impact of this compound vs. Aspirin on Gastric Mucosal Lesion Formation in a Rat Model

| Treatment Group | Ulcer Index (Mean ± SD) | Percentage Inhibition of Ulcers |

| Control (Vehicle) | 0.5 ± 0.2 | - |

| Aspirin (e.g., 100 mg/kg) | 8.5 ± 1.5 | 0% |

| This compound (equivalent aspirin dose) | 3.2 ± 0.8 | ~62% |

| Positive Control (e.g., Omeprazole + Aspirin) | 1.5 ± 0.5 | ~82% |

Data are hypothetical and extrapolated from typical results in aspirin-induced ulcer models in rats[5][6][7].

Table 2: Expected Prostaglandin E2 (PGE2) Levels in Gastric Mucosa

| Treatment Group | PGE2 Concentration (pg/mg tissue) | Percentage of Control |

| Control (Vehicle) | 250 ± 30 | 100% |

| Aspirin | 50 ± 10 | 20% |

| This compound | 100 ± 20 | 40% |

Values are illustrative, based on the known potent inhibition of PGE2 synthesis by aspirin and the potential stimulatory effect of aluminum hydroxide[2].

Table 3: Expected Gastric pH and Mucosal Bleeding

| Treatment Group | Gastric pH (Mean) | Gastric Microbleeding (µL/24h) |

| Control (Vehicle) | 2.0 | < 50 |

| Aspirin | 2.0 | 500 - 1000 |

| This compound | 3.5 - 4.0 | 100 - 200 |